molecular formula C17H20FN5O3 B2613131 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034319-92-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2613131
CAS No.: 2034319-92-9
M. Wt: 361.377
InChI Key: RKIKUOZWEFOIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

Research on related chemical structures has shown potential in the field of anticonvulsant activities. For instance, Malik et al. (2014) synthesized a series of compounds with structural similarities, showing significant anticonvulsant activities evaluated by the maximal electroshock (MES) test. These compounds demonstrated potent efficacy, indicating the relevance of such structures in developing anticonvulsant therapies (Malik & Khan, 2014).

Antimicrobial and Antiproliferative Activities

Fahim et al. (2021) explored the synthesis of novel heterocyclic compounds, showing antimicrobial and in vitro anticancer activity. The study included molecular docking to investigate the interaction of these compounds with various proteins, highlighting their potential in addressing microbial resistance and cancer treatment (Fahim et al., 2021).

Anticancer Evaluation

Gouhar and Raafat (2015) developed compounds with potential anticancer agents, indicating the significance of such chemical structures in the synthesis of new therapeutic agents for cancer treatment (Gouhar & Raafat, 2015).

Pharmacokinetic Improvement

Burton et al. (2012) conducted in vitro and in vivo studies to develop a suitable formulation for a poorly water-soluble compound, aiming at improving its pharmacokinetic profile for therapeutic applications. This research demonstrates the importance of formulation studies in enhancing the bioavailability of compounds with challenging solubility (Burton et al., 2012).

Molecular Interaction Studies

Shim et al. (2002) examined the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, contributing to the understanding of how such compounds interact with biological targets. This study provides insights into the design of receptor-specific drugs (Shim et al., 2002).

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-2-12-15(18)16(20-10-19-12)26-11-4-6-22(9-11)17(24)13-8-14-23(21-13)5-3-7-25-14/h8,10-11H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIKUOZWEFOIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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